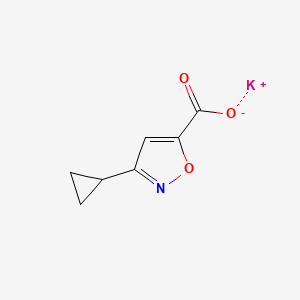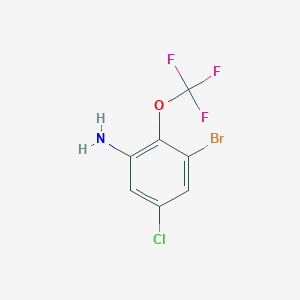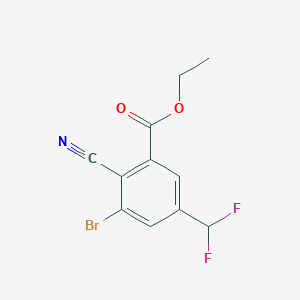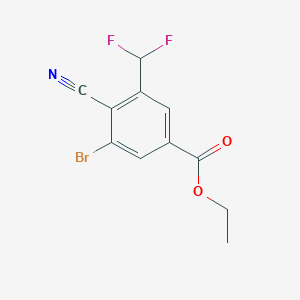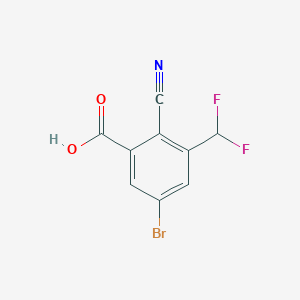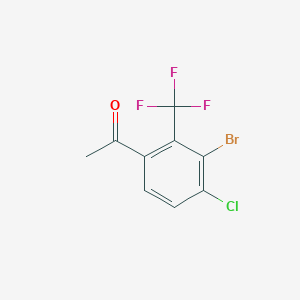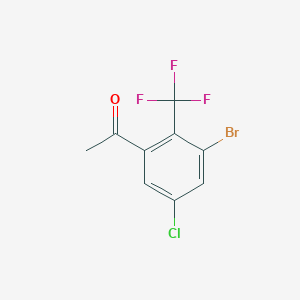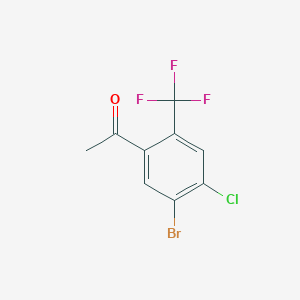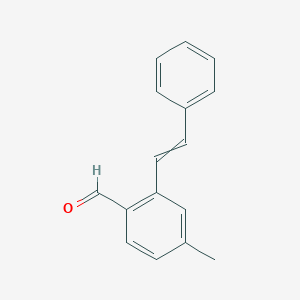
(E)-4-methyl-2-styrylbenzaldehyde
描述
(E)-4-Methyl-2-styrylbenzaldehyde is an organic compound characterized by the presence of a styryl group attached to a benzaldehyde core. This compound is notable for its conjugated system, which imparts unique chemical and physical properties. It is used in various scientific and industrial applications due to its reactivity and structural features.
准备方法
Synthetic Routes and Reaction Conditions: (E)-4-Methyl-2-styrylbenzaldehyde can be synthesized through several methods, with the most common being the aldol condensation reaction. This involves the reaction of 4-methylbenzaldehyde with styrene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically requires a solvent like ethanol or methanol and is conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction under milder conditions, reducing energy consumption and improving safety.
化学反应分析
Types of Reactions: (E)-4-Methyl-2-styrylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl and styryl groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: 4-methyl-2-styrylbenzoic acid.
Reduction: 4-methyl-2-styrylbenzyl alcohol.
Substitution: 4-methyl-2-styrylbenzaldehyde derivatives with various substituents.
科学研究应用
(E)-4-Methyl-2-styrylbenzaldehyde is utilized in multiple research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Used in the production of dyes, fragrances, and polymers due to its reactive aldehyde group and conjugated system.
作用机制
The compound exerts its effects primarily through interactions with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially altering their function. The styryl group, with its conjugated double bonds, can participate in π-π interactions and electron transfer processes, influencing various biochemical pathways.
相似化合物的比较
- (E)-4-Methyl-3-styrylbenzaldehyde
- (E)-4-Methyl-2-vinylbenzaldehyde
- (E)-4-Methyl-2-phenylbenzaldehyde
Comparison: (E)-4-Methyl-2-styrylbenzaldehyde is unique due to the position of the styryl group, which affects its reactivity and physical properties. Compared to (E)-4-methyl-3-styrylbenzaldehyde, it has different electronic and steric effects, leading to variations in reaction outcomes and biological activities. The presence of the styryl group in the 2-position also distinguishes it from other methyl-substituted benzaldehydes, providing unique opportunities for chemical modifications and applications.
属性
IUPAC Name |
4-methyl-2-(2-phenylethenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-13-7-9-16(12-17)15(11-13)10-8-14-5-3-2-4-6-14/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHLUOBBPLEEDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea](/img/structure/B1413518.png)
![2-Cyclobutyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1413520.png)
![6-Benzyl-6-azabicyclo[3.2.1]octane-5-carbonitrile](/img/structure/B1413521.png)
